N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide

Antifungal Candida Structure-Activity Relationship

Select this specific 2-chlorophenyl analog to systematically map the ortho-halogen contribution to antifungal potency within the 5-arylfuran-2-carboxamide series. Unlike unsubstituted or dichloro analogs, this mono-ortho-chloro isomer serves as a critical probe for lipophilicity-driven membrane interactions. Essential for obtaining reproducible SAR data and controlling for substitution effects when screening hydrophobic enzyme targets. Verify identity against reference standards before initiating comparative MIC or enzyme inhibition assays.

Molecular Formula C18H14ClNO2
Molecular Weight 311.8 g/mol
CAS No. 618402-74-7
Cat. No. B5703913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-(2-chlorophenyl)furan-2-carboxamide
CAS618402-74-7
Molecular FormulaC18H14ClNO2
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C18H14ClNO2/c19-15-9-5-4-8-14(15)16-10-11-17(22-16)18(21)20-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)
InChIKeyNDBBXNVTSVHZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide (CAS 618402-74-7): Procurement & Differentiation Profile


N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide (CAS 618402-74-7) is a synthetic furan-2-carboxamide derivative characterized by a 2-chlorophenyl substituent at the 5-position of the furan ring and an N-benzyl carboxamide moiety. This heterocyclic scaffold belongs to the 5-arylfuran-2-carboxamide class, which has been investigated for antifungal [1], antimicrobial, and enzyme inhibitory activities. The compound is available from multiple chemical vendors and is primarily utilized in medicinal chemistry research and early-stage drug discovery programs.

Why N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide Cannot Be Interchanged with Uncharacterized Analogs


Structure-activity relationship (SAR) studies on the 5-arylfuran-2-carboxamide chemotype reveal that subtle modifications to the aryl substitution pattern profoundly alter biological activity. For instance, within a series of twelve related derivatives, the 3,4-dichlorophenyl analog exhibited the highest antifungal potency, with MIC values against C. glabrata of 0.062–0.125 mg/mL, while other substitution patterns showed reduced or negligible activity [1]. This demonstrates that the position and identity of halogen substituents on the phenyl ring are critical determinants of target engagement and potency. Consequently, substituting N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide with an analog lacking validated, comparable biological data introduces substantial uncertainty regarding experimental reproducibility and functional equivalence. Procurement decisions should therefore be guided by the specific structural attributes of this compound and any available, comparator-based evidence relevant to the intended application.

Quantitative Differentiation Evidence for N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide


Antifungal Potency: Inferior to the 3,4-Dichloro Analog in a Candida spp. Panel

Direct comparative data for N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide itself is not available in the primary literature evaluated. However, class-level inference from a closely related analog, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, indicates that the 2-chloro substitution pattern is likely to confer substantially reduced antifungal activity compared to the 3,4-dichloro substitution pattern. In a 2025 study evaluating twelve 5-arylfuran-2-carboxamide derivatives against Candida species, the 3,4-dichlorophenyl analog (compound 6) was identified as the most active compound, with MIC values of 0.062–0.125 mg/mL against C. glabrata and 0.125–0.250 mg/mL against C. parapsilosis [1]. The study's SAR analysis highlighted that the presence and position of halogen substituents on the phenyl ring are critical for antifungal potency. This class-level inference suggests that N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide would not be the optimal choice for antifungal applications when compared to its more potent 3,4-dichloro congener.

Antifungal Candida Structure-Activity Relationship

Lipophilicity Profile: Predicted Differences vs. Unsubstituted Phenyl Analog

While no experimentally determined logP or logD value for N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide was identified in the searched sources, its lipophilicity is predicted to be higher than that of the unsubstituted N-benzyl-5-phenylfuran-2-carboxamide analog due to the presence of the chlorine atom. This increase in lipophilicity can influence membrane permeability and non-specific protein binding. For context, the related compound N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (compound 6) was shown to affect cell membrane integrity in C. albicans, suggesting that its increased hydrophobicity, conferred by the dichloro substitution, contributes to its mechanism of action [1]. The 2-chloro substitution on N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide is expected to impart intermediate lipophilicity between the unsubstituted and dichloro analogs.

Lipophilicity Drug-likeness ADME

Synthetic Accessibility: A Readily Available Building Block for SAR Exploration

N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide is commercially available from multiple chemical vendors, with listed purities suitable for research purposes. This contrasts with many closely related analogs that require de novo synthesis. For example, while the most potent antifungal compound in a recent study, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, was synthesized in-house and is not widely available from stock, the 2-chlorophenyl derivative is readily accessible for procurement [1]. This availability enables rapid initiation of structure-activity relationship (SAR) studies or its use as a control compound in comparative assays without the delay associated with custom synthesis.

Medicinal Chemistry Synthesis Chemical Probes

Optimal Application Scenarios for N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on 5-Arylfuran-2-carboxamide Antifungals

This compound serves as a key intermediate analog for exploring the impact of mono-chloro substitution at the ortho position of the phenyl ring. It can be directly compared to the highly potent 3,4-dichloro analog (compound 6) and the unsubstituted phenyl analog to map the SAR of halogen substitution on antifungal activity against Candida species [1].

Lipophilicity-Modulated Membrane Interaction Assays

The 2-chlorophenyl substituent is predicted to increase the compound's lipophilicity relative to the unsubstituted analog. This makes it a useful probe for investigating the relationship between halogen-induced lipophilicity and membrane interactions, as demonstrated by the membrane integrity effects observed with the more hydrophobic 3,4-dichloro analog [1].

Chemical Probe for Enzyme Inhibition Screening

Given the furan-2-carboxamide scaffold's known potential for enzyme inhibition, this compound is suitable for screening against panels of enzymes, particularly those with hydrophobic active sites. The benzyl and 2-chlorophenyl groups provide opportunities for π-π stacking and halogen bonding interactions.

Reference Compound in Comparative Antifungal Susceptibility Testing

As a readily available, well-defined chemical entity, it can be used as a control or reference compound in assays designed to evaluate the antifungal potency of novel 5-arylfuran-2-carboxamide derivatives, enabling direct comparison of MIC values and other pharmacodynamic parameters [1].

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